molecular formula C19H19N3O3S2 B2588775 2-(hydrazinocarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide CAS No. 931965-73-0

2-(hydrazinocarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide

Cat. No. B2588775
CAS RN: 931965-73-0
M. Wt: 401.5
InChI Key: RSFBSXLZIDEGGI-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy are used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, acidity or basicity (pH), reactivity, and stability .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anti-Inflammatory Agents: The compound’s sulfonamide group suggests potential anti-inflammatory properties. Researchers have investigated its ability to inhibit inflammatory pathways, making it a candidate for drug development in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders .

Anticancer Agents: The aromatic thiophene core and hydrazinecarbonyl moiety may contribute to its cytotoxic effects. Studies have explored its impact on cancer cell lines, particularly in inhibiting tumor growth and inducing apoptosis. Further research is needed to optimize its efficacy and selectivity .

Materials Science and Organic Electronics

Organic Semiconductors: The conjugated structure of this compound makes it interesting for organic electronics. Its π-electron system allows for charge transport, making it a potential candidate for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices .

Sensing Applications: Researchers have investigated its use as a sensing material due to its sensitivity to specific analytes. By modifying the functional groups, it could be tailored for gas sensors, biosensors, or environmental monitoring devices .

Crystallography and Supramolecular Chemistry

Crystal Structure Insights: The compound crystallizes in the monoclinic crystal system, forming a 12-molecule aggregate synthon sustained by O-H⋯O hydrogen bonds and N-H⋯O intermolecular contacts. Understanding its crystal packing and intermolecular interactions aids in designing novel materials .

Computational Chemistry

Quantum Chemical Calculations: Theoretical studies have explored its electronic properties, molecular orbitals, and reactivity. Density functional theory (DFT) calculations can provide insights into its stability, charge distribution, and potential reactivity with other molecules .

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

Information on safety and hazards is usually available in the compound’s Material Safety Data Sheet (MSDS). It includes information on toxicity, flammability, reactivity, and precautions for safe handling and storage .

Future Directions

This involves discussing potential future research directions. For example, if the compound has shown promising biological activity, future research could involve studying its potential as a therapeutic agent .

properties

IUPAC Name

2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-13-8-10-15(11-9-13)22(2)27(24,25)18-16(14-6-4-3-5-7-14)12-26-17(18)19(23)21-20/h3-12H,20H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFBSXLZIDEGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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